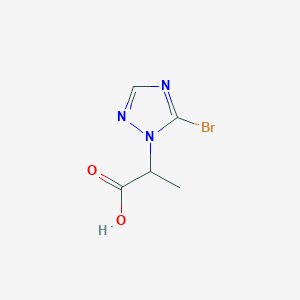

2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

Description

Historical Development of Triazole Chemistry

The study of triazoles began in the early 20th century with Otto Dimroth and Gustav Fester’s pioneering work on 1H-1,2,3-triazole synthesis via reactions between hydrazoic acid and acetylene. By the mid-20th century, the Pellizzari reaction (1893) and Einhorn–Brunner reaction (1905) enabled systematic access to 1,2,4-triazole derivatives, laying the foundation for structural diversification. These methods relied on cyclocondensation reactions, such as the formylation of thiosemicarbazide followed by oxidative cyclization to yield unsubstituted 1,2,4-triazole.

A pivotal shift occurred in the 1960s with Rolf Huisgen’s elucidation of 1,3-dipolar cycloaddition mechanisms, which provided regioselective pathways for triazole synthesis. The subsequent development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless in 2001 revolutionized click chemistry, enabling high-yield syntheses of 1,2,3-triazoles under mild conditions. While 1,2,3-triazoles dominated early click chemistry applications, recent decades have seen renewed interest in 1,2,4-triazoles due to their enhanced metabolic stability and hydrogen-bonding capabilities.

Significance of 1,2,4-Triazole Scaffold in Modern Chemical Sciences

The 1,2,4-triazole ring exhibits remarkable versatility, attributed to its:

- Aromaticity : Planar structure with delocalized π-electrons, enabling π-π stacking interactions in biological targets.

- Amphoterism : Ability to act as both a weak acid (pK~a~ ≈ 10.26) and base (pK~a~ ≈ 2.45), facilitating pH-dependent solubility and binding.

- Coordination chemistry : Triazolate anions serve as bridging ligands in metal-organic frameworks (MOFs) and catalysts.

These properties underpin applications in:

- Pharmaceuticals : Fluconazole (antifungal) and alprazolam (anxiolytic) utilize 1,2,4-triazole cores for target engagement.

- Materials science : Urazole derivatives act as blowing agents in polymer production, while triazole-based MOFs enable gas storage.

- Agrochemicals : Paclobutrazol modulates plant growth through gibberellin biosynthesis inhibition.

Position of 2-(5-Bromo-1H-1,2,4-triazol-1-yl)propanoic Acid in Contemporary Research

This compound integrates three functional domains:

- Triazole ring : Serves as a hydrogen-bond acceptor and metalloenzyme mimic.

- Bromine substituent : Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Propanoic acid moiety : Provides carboxylic acid functionality for salt formation or conjugation to biomolecules.

Recent studies exploit these features for:

- Drug candidate synthesis : The bromine atom allows palladium-catalyzed arylations to generate biaryl derivatives with enhanced pharmacokinetic profiles.

- Peptidomimetic design : Carboxylic acid group enables amide bond formation with amino acid residues, mimicking natural peptide structures.

- Coordination complexes : Triazole nitrogen atoms chelate transition metals, yielding catalysts for asymmetric synthesis.

Table 1: Key Synthetic Routes to this compound

Scholarly Context and Research Significance

The compound’s hybrid structure positions it at the intersection of multiple research trajectories:

- Green chemistry : Metal-free syntheses using N-bromosuccinimide (NBS) as a brominating agent reduce reliance on toxic Cu/Pd catalysts.

- Bioconjugation : Carboxylic acid group facilitates NHS ester activation for protein labeling, as demonstrated in antibody-drug conjugate (ADC) prototypes.

- Computational modeling : Density functional theory (DFT) studies predict strong binding to cytochrome P450 enzymes, suggesting utility in enzyme inhibition.

Propriétés

IUPAC Name |

2-(5-bromo-1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-3(4(10)11)9-5(6)7-2-8-9/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZWPZSDVLABIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=NC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of 5-bromo-1H-1,2,4-triazole with a suitable propanoic acid derivative. One common method is the nucleophilic substitution reaction where 5-bromo-1H-1,2,4-triazole reacts with a halogenated propanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Bromo-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines.

Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromo group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution with an amine can produce an amino derivative.

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of triazole compounds can inhibit the growth of various bacteria and fungi, suggesting that 2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid may have similar effects due to its structural features .

Enzyme Inhibition

Triazole derivatives have been explored as inhibitors of specific enzymes involved in disease pathways. For instance, the compound's ability to act as a heme oxygenase inhibitor has been investigated, which is relevant for conditions such as inflammation and cancer . The inhibition of such enzymes can lead to therapeutic benefits in managing diseases.

Applications in Pharmaceuticals

Drug Development

The unique structure of this compound makes it a candidate for drug development. Its potential as a scaffold for synthesizing new pharmaceuticals is notable. Research has focused on modifying the triazole moiety to enhance potency and selectivity against target enzymes .

Chiral Resolution Techniques

In pharmaceutical applications, the ability to resolve chiral compounds is crucial. Techniques involving this compound have been developed to separate enantiomers effectively, which is vital for ensuring the efficacy and safety of drugs .

Agrochemical Applications

Fungicides and Herbicides

Due to its antimicrobial properties, this compound can be explored as an active ingredient in fungicides or herbicides. The triazole group is known for its effectiveness against plant pathogens, making this compound suitable for agricultural applications aimed at enhancing crop protection .

Mécanisme D'action

The mechanism of action of 2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The bromo group can also participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Halogen-Substituted Triazole Propanoic Acid Derivatives

The substitution pattern (halogen type and position) on the triazole ring significantly impacts physicochemical properties and bioactivity.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen (Position) | CAS Number | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| 2-(5-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid | C₄H₄ClN₃O₂ | 161.55 | Cl (5) | 586337-85-1 | Lower MW; Cl has reduced lipophilicity |

| 2-(3-Bromo-1H-1,2,4-triazol-1-yl)propanoic acid | C₅H₆BrN₃O₂ | 220.03 | Br (3) | 1795275-25-0 | Br at position 3 alters steric/electronic effects |

| 2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic acid | C₄H₄ClN₃O₂ | 161.55 | Cl (3) | 586337-85-1 | Shorter acetic acid backbone; reduced steric bulk |

| 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid | C₅H₆BrN₃O₂ | 220.02 | Br (5) | 933690-20-1 | Structural isomer with Br at triazole C5 but propanoic acid at C3 |

Activité Biologique

2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is a synthetic compound that belongs to the triazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₅H₆BrN₃O₂

- Molecular Weight : 220.03 g/mol

- CAS Number : 1795275-25-0

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the triazole moiety can exhibit significant effects on enzyme inhibition and receptor binding.

Enzyme Inhibition

Studies have shown that triazole derivatives can inhibit enzymes involved in critical biochemical pathways. For instance, they may act as inhibitors for certain kinases or phosphatases, impacting cell signaling and proliferation.

Antimicrobial Activity

Triazole compounds have been recognized for their antimicrobial properties. The presence of the bromine atom in the structure enhances its interaction with microbial targets, potentially disrupting their metabolic processes.

Pharmacological Effects

The pharmacological effects of this compound have been evaluated in various studies:

Anticancer Activity

Recent research has highlighted the anticancer potential of triazole derivatives. For example:

- Case Study : A study demonstrated that triazole derivatives could induce apoptosis in cancer cells by activating caspase pathways. This suggests a potential role in cancer therapeutics.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It could mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

In an experimental setup assessing the antimicrobial efficacy against various bacterial strains, this compound exhibited significant inhibition zones compared to control groups. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A detailed investigation into the anticancer properties revealed that treatment with this compound resulted in a marked decrease in cell viability in several cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential utility in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves bromination of the parent triazole followed by coupling with propanoic acid derivatives. For example, bromine or N-bromosuccinimide (NBS) can introduce the bromo substituent at the 5-position of the triazole ring. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) is recommended to achieve >95% purity . Purity verification should use HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) and NMR (DMSO-d₆, 400 MHz) .

Q. How should researchers characterize the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare ¹H and ¹³C NMR spectra to analogous triazole derivatives (e.g., 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid) to confirm substitution patterns .

- FT-IR : Look for peaks corresponding to carboxylic acid (1700–1725 cm⁻¹) and triazole C-N stretching (1500–1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula C₅H₆BrN₃O₂ (calculated [M+H]⁺: 234.96) .

Q. What solvents are suitable for solubility and reactivity studies?

- Methodological Answer : The compound is polar due to the carboxylic acid group. Test solubility in DMSO (high), methanol, ethanol, and aqueous buffers (pH-dependent). Avoid halogenated solvents (e.g., DCM) due to potential halogen exchange with the bromo group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : If NMR signals overlap (e.g., triazole protons vs. propanoic acid protons), employ 2D techniques (COSY, HSQC) or variable-temperature NMR to separate peaks. For ambiguous mass fragments, use tandem MS/MS or compare with computational fragmentation patterns (software: Gaussian or ORCA) . X-ray crystallography (SHELX suite for refinement) can definitively resolve structural ambiguities .

Q. What strategies optimize the regioselectivity of bromination in triazole derivatives?

- Methodological Answer : Bromination at the 5-position is influenced by electronic effects. Use DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites. Experimentally, adjust reaction conditions:

- Temperature : Lower temps (0–25°C) favor kinetic control.

- Catalyst : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution .

Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and isolate intermediates for regiochemical confirmation.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) can simulate binding to enzymes like cytochrome P450 or kinases. Parameterize the compound using optimized geometries from quantum mechanics (QM) calculations. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) and compare with structurally related triazole carboxylic acids .

Q. What are the challenges in scaling up synthesis without compromising yield?

- Methodological Answer : Key issues include bromine handling (safety) and byproduct formation. Mitigate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.